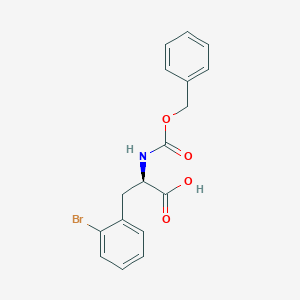

(R)-2-(((Benzyloxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid

描述

®-2-(((Benzyloxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid is a chiral compound with significant potential in various fields of chemistry and biology It is characterized by the presence of a benzyloxycarbonyl-protected amino group and a bromophenyl group attached to a propanoic acid backbone

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(((Benzyloxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

Formation of the Propanoic Acid Backbone: The propanoic acid backbone is constructed through various organic synthesis techniques, including the use of Grignard reagents or other carbon-carbon bond-forming reactions.

Industrial Production Methods: Industrial production of ®-2-(((Benzyloxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzylic alcohols or acids.

Reduction: Reduction reactions can be employed to remove the benzyloxycarbonyl protecting group, revealing the free amino group.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of palladium on carbon (Pd/C) can effectively remove the protecting group.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

Oxidation: Benzylic alcohols or acids.

Reduction: Free amino group.

Substitution: Various substituted phenyl derivatives.

科学研究应用

Organic Synthesis

(R)-2-(((Benzyloxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid serves as a versatile building block in organic synthesis. Its structure allows for the formation of various derivatives that can be used in the synthesis of more complex molecules. This includes:

- Peptide Synthesis : The Cbz group can be easily removed to facilitate peptide bond formation, making it an ideal intermediate for synthesizing peptides with specific biological activities.

- Synthesis of Bioactive Compounds : The bromophenyl moiety enhances the compound's reactivity, allowing chemists to create diverse bioactive molecules through substitution reactions.

Biological Applications

In biological research, this compound is utilized for studying enzyme-substrate interactions and as a precursor for biologically active molecules. Its applications include:

- Enzyme Inhibition Studies : The compound can serve as a substrate or inhibitor in enzyme assays, helping to elucidate mechanisms of action and enzyme specificity.

- Drug Development : Due to its structural features, it may be explored as a lead compound in drug development targeting specific receptors or enzymes involved in disease pathways.

Material Science

The unique properties of this compound allow for its application in material science:

- Specialty Chemicals Production : It can be used as an intermediate in the production of specialty chemicals and advanced materials, including polymers and coatings.

Case Study 1: Synthesis of Peptide Derivatives

A study demonstrated the successful use of this compound in synthesizing peptide derivatives with enhanced biological activity. The Cbz protection facilitated selective coupling reactions, leading to high yields of the desired peptides.

Case Study 2: Enzyme Interaction Studies

Research involving this compound highlighted its role as a competitive inhibitor for certain proteases. By modifying the bromophenyl group, researchers were able to tailor the compound's binding affinity to the enzyme, providing insights into structure-activity relationships.

Comparison with Analogous Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| (R)-2-(((Benzyloxy)carbonyl)amino)-3-(4-bromophenyl)propanoic acid | Similar backbone with para-bromine | Different reactivity profile due to bromine position |

| (R)-2-(((Benzyloxy)carbonyl)amino)-3-(2-chlorophenyl)propanoic acid | Chlorine instead of bromine | Variations in binding affinity and biological activity |

| (R)-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid | Fluorine instead of bromine | Potential for different electronic effects influencing reactivity |

作用机制

The mechanism of action of ®-2-(((Benzyloxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxycarbonyl group can be cleaved to reveal the active amino group, which can then participate in various biochemical reactions. The bromophenyl group may also play a role in binding to specific molecular targets, influencing the compound’s overall activity.

相似化合物的比较

®-2-(((Benzyloxy)carbonyl)amino)-3-(4-bromophenyl)propanoic acid: Similar structure but with the bromine atom at the para position.

®-2-(((Benzyloxy)carbonyl)amino)-3-(2-chlorophenyl)propanoic acid: Similar structure with a chlorine atom instead of bromine.

®-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid: Similar structure with a fluorine atom instead of bromine.

Uniqueness: The presence of the bromine atom at the ortho position in ®-2-(((Benzyloxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid imparts unique reactivity and binding properties compared to its analogs. This positional isomerism can influence the compound’s interaction with molecular targets and its overall chemical behavior.

生物活性

(R)-2-(((Benzyloxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid, also known as Cbz-2-Bromo-D-Phenylalanine, is a chiral compound with significant implications in both synthetic chemistry and biological research. Its unique structure, featuring a benzyloxycarbonyl-protected amino group and a bromophenyl moiety, allows it to serve as a versatile building block in the synthesis of biologically active molecules. This article provides an overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.

- IUPAC Name : (2R)-3-(2-bromophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid

- CAS Number : 123098-44-2

- Molecular Formula : CHBrNO

- Molecular Weight : 378.22 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The benzyloxycarbonyl group can be cleaved to reveal the active amino group, enabling participation in biochemical reactions. The bromophenyl group is thought to enhance binding affinity to specific molecular targets, thus modulating enzymatic activity or receptor interactions.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of compounds related to this compound. For instance, derivatives have shown significant activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined for several synthesized compounds, revealing that some exhibited potent antibacterial effects.

| Compound | MIC (µg/mL) | MBC (µg/mL) | Target Pathogen |

|---|---|---|---|

| Cbz-2-Bromo-D-Phenylalanine | 32 | 64 | E. coli |

| Cbz-2-Bromo-D-Phenylalanine | 16 | 32 | S. aureus |

| Cbz-2-Bromo-D-Phenylalanine | 64 | 128 | S. enteritidis |

The most sensitive strains included Escherichia coli and Staphylococcus aureus, while Salmonella enteritidis showed the highest resistance .

Enzyme Inhibition Studies

In addition to antibacterial activity, this compound has been investigated for its potential as an enzyme inhibitor. Preliminary findings suggest that it may inhibit certain proteases involved in bacterial cell wall synthesis, thereby providing a mechanism for its antibacterial effects. Further research is needed to elucidate the specific enzymes targeted and the nature of the inhibition .

Case Studies

- Study on Antibacterial Efficacy : A recent study synthesized several derivatives of this compound and evaluated their antibacterial properties against common pathogens. The results indicated that modifications in the bromophenyl group significantly affected antibacterial potency, suggesting that structural variations can be optimized for enhanced efficacy .

- Enzyme Interaction Analysis : Another investigation focused on the interaction of this compound with serine proteases. Using molecular docking studies, researchers identified key binding interactions between the compound and the active site of the enzyme, supporting its potential use as a lead compound for developing new antibacterial agents .

属性

IUPAC Name |

(2R)-3-(2-bromophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO4/c18-14-9-5-4-8-13(14)10-15(16(20)21)19-17(22)23-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTRUVLWVVBIRGJ-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC=C2Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=CC=C2Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624574 | |

| Record name | N-[(Benzyloxy)carbonyl]-2-bromo-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123098-44-2 | |

| Record name | N-[(Benzyloxy)carbonyl]-2-bromo-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。